molecular formula C14H8BrClN2O B6300386 (3E)-5-BROMO-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE CAS No. 57743-30-3

(3E)-5-BROMO-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B6300386
CAS No.: 57743-30-3
M. Wt: 335.58 g/mol
InChI Key: GTYLCWOHDGSQIQ-UHFFFAOYSA-N
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Description

(3E)-5-BROMO-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, a chlorophenyl group at the 3rd position, and an imino group at the 3rd position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-5-BROMO-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 5-bromo-2,3-dihydro-1H-indol-2-one with 4-chlorobenzaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the imino group. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to achieve the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3E)-5-BROMO-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(3E)-5-BROMO-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-5-BROMO-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dihydro-1H-indol-2-one: Lacks the chlorophenyl and imino groups, making it less versatile in terms of chemical reactivity.

    4-Chlorobenzaldehyde: Lacks the indole ring structure, limiting its biological activity.

    N-Phenylindole: Similar indole structure but lacks the bromine and chlorophenyl groups, affecting its chemical and biological properties.

Uniqueness

(3E)-5-BROMO-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of both bromine and chlorophenyl groups, which enhance its chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields of research.

Properties

IUPAC Name

5-bromo-3-(4-chlorophenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-8-1-6-12-11(7-8)13(14(19)18-12)17-10-4-2-9(16)3-5-10/h1-7H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYLCWOHDGSQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C2C3=C(C=CC(=C3)Br)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40308017
Record name 5-bromo-3-(4-chloroanilino)indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57743-30-3
Record name NSC201434
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-bromo-3-(4-chloroanilino)indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40308017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3E)-5-BROMO-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 6
(3E)-5-BROMO-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE

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